1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole
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Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole (1,3,5-BTDMP) is an organic compound that belongs to the family of heterocyclic aromatic compounds. It is used in organic synthesis, especially in the synthesis of organic compounds. This compound has also been studied for its potential applications in the field of medicine and biochemistry.
Scientific Research Applications
Production of Enantiomerically Enriched Intermediates
The compound is used in the high-efficient production of (S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanol via a whole-cell catalyst in a deep-eutectic solvent-containing micro-aerobic medium system . This process is used for the asymmetric production of enantiomerically enriched intermediates .
Pharmaceutical Synthesis
Optically active isomers of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) have been shown to be versatile in pharmaceutical synthesis . For example, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists, and (S)-3,5-BTPE is a crucial intermediate of a lipid-lowering agent .
Promoting Organic Transformations
The compound is used extensively in promoting organic transformations . The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts .
4. Chemical Derivatization of Amino-Functionalized Model Surfaces 3,5-Bis(trifluoromethyl)phenyl isocyanate is used in the chemical derivatization of amino-functionalized model surfaces . It is also used in the preparation of arylaminothiocarbonylpyridinium zwitterionic salts .
Solvent Extraction of Cations
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is a lipophilic additive of tetraphenylborate and is used for the solvent extraction of cations .
6. Solvent Polymeric Membrane Electrodes and Optodes The compound is also used in solvent polymeric membrane electrodes and optodes .
Anionic Phase-Transfer Catalyst
Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate is used as an anionic phase-transfer catalyst .
Growth Inhibitors of Drug-Resistant Bacteria
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized and found to be potent growth inhibitors of drug-resistant bacteria . These compounds are particularly effective against planktonic Gram-positive bacteria and MRSA persisters .
Mechanism of Action
Target of Action
Compounds with similar structures, such as “3,5-bis(trifluoromethyl)phenyl ethanol” and “n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea”, have been used in the synthesis of pharmaceuticals . These compounds are known to interact with various targets, including enzymes and receptors, to exert their effects .
Mode of Action
It’s worth noting that compounds with similar structures, such as “n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea”, are known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
Similar compounds have been used in the production of enantiomerically enriched intermediates by whole-cell biocatalyst . This suggests that the compound may interact with various biochemical pathways, potentially influencing the production of certain metabolites.
Result of Action
Similar compounds have been used in the production of enantiomerically enriched intermediates , suggesting that the compound may have significant effects at the molecular and cellular levels.
Action Environment
The action environment can significantly influence the action, efficacy, and stability of “1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole”. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. For instance, the efficiency of (S)-3,5-BTPE production via C. tropicalis 104 was enhanced by limiting the oxygen supply .
properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F6N/c1-8-3-4-9(2)21(8)12-6-10(13(15,16)17)5-11(7-12)14(18,19)20/h3-7H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDHKDYSHKOCTC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F6N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365190 |
Source
|
Record name | 1-[3,5-bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole | |
CAS RN |
175205-51-3 |
Source
|
Record name | 1-[3,5-bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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